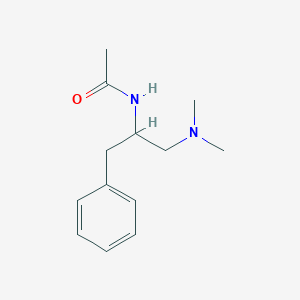
epsilon-N-Crotonyllysine
Descripción general
Descripción
Epsilon-N-Crotonyllysine is a post-translational modification of lysine residues in proteins. This modification involves the addition of a crotonyl group to the epsilon-amino group of lysine. It has been identified in both histone and non-histone proteins and is associated with various biological processes, including gene regulation and protein-protein interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-N-Crotonyllysine can be achieved using the pyrrolysine amber suppression system. This method involves the genetic incorporation of the crotonyl group into lysine residues at specific sites within proteins. The reaction conditions typically involve the use of orthogonal aminoacyl-tRNA synthetase and tRNA pairs, which are evolved to incorporate this compound in response to amber codons in Escherichia coli .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The synthesis is primarily conducted in research laboratories for scientific studies.
Análisis De Reacciones Químicas
Types of Reactions
Epsilon-N-Crotonyllysine undergoes various chemical reactions, including:
Acylation: The addition of an acyl group to the lysine residue.
Deacylation: The removal of the acyl group from the lysine residue.
Common Reagents and Conditions
Common reagents used in these reactions include acyl-CoA for acylation and specific enzymes such as histone deacetylases for deacylation. The reactions typically occur under physiological conditions within the cell .
Major Products Formed
The major products formed from these reactions include crotonylated proteins, which can have altered functions and interactions compared to their non-crotonylated counterparts.
Aplicaciones Científicas De Investigación
Epsilon-N-Crotonyllysine has several scientific research applications, including:
Epigenetics: It serves as an epigenetic marker associated with active transcription and gene regulation.
Protein Function Studies: Researchers use it to study the effects of post-translational modifications on protein function and interactions.
Disease Research: It is investigated for its role in various diseases, including cancer and neuropsychiatric disorders.
Mecanismo De Acción
The mechanism by which epsilon-N-Crotonyllysine exerts its effects involves the modification of lysine residues, which can alter the structure and function of proteins. This modification can affect protein-protein interactions, gene expression, and other cellular processes. The molecular targets include histone and non-histone proteins, and the pathways involved are related to chromatin remodeling and transcription regulation .
Comparación Con Compuestos Similares
Similar Compounds
- Epsilon-N-Propionyllysine
- Epsilon-N-Butyryllysine
- Epsilon-N-Acetyllysine
Uniqueness
Epsilon-N-Crotonyllysine is unique due to its distinct crotonyl group, which contains a carbon-carbon double bond. This structural feature imparts unique regulatory mechanisms compared to other lysine acylations, such as acetylation and butyrylation .
Propiedades
IUPAC Name |
2-amino-6-[[(E)-but-2-enoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-2-5-9(13)12-7-4-3-6-8(11)10(14)15/h2,5,8H,3-4,6-7,11H2,1H3,(H,12,13)(H,14,15)/b5-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHPCCLNIDDVFG-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NCCCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-3-Boc-5-(benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole](/img/structure/B8253286.png)


![[(Z)-[cyano-(4-methoxyphenyl)methylidene]amino] octane-1-sulfonate](/img/structure/B8253307.png)

![tert-butyl N-[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B8253320.png)
![(R)-2-Amino-3-[(tert-butyldimethylsilyl)oxy]-1-propanol](/img/structure/B8253325.png)

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B8253343.png)


![1-[Bromo(difluoro)methoxy]-4-[2-methyl-1-[(4-phenoxyphenyl)methoxy]propan-2-yl]benzene](/img/structure/B8253376.png)

